4-(2,2-difluoroethoxy)-2-(4-methylbenzenesulfonyl)-2-azabicyclo[2.1.1]hexane

Lipophilicity Drug design ADME optimization

This 4-(2,2-difluoroethoxy)-2-azabicyclo[2.1.1]hexane scaffold is the optimal choice when replacing ortho-substituted phenyl rings with a saturated bioisostere that simultaneously increases lipophilicity (cLogP 2.204). The gem-difluoroethoxy group provides strong electron-withdrawing effects and resistance to oxidative metabolism at the α-carbon, while the tosyl protecting group enables orthogonal N-deprotection that preserves the strained bicyclic core. Not interchangeable with generic 4‑hydroxy or 4‑methoxy analogs.

Molecular Formula C14H17F2NO3S
Molecular Weight 317.35 g/mol
CAS No. 2763754-63-6
Cat. No. B6604929
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(2,2-difluoroethoxy)-2-(4-methylbenzenesulfonyl)-2-azabicyclo[2.1.1]hexane
CAS2763754-63-6
Molecular FormulaC14H17F2NO3S
Molecular Weight317.35 g/mol
Structural Identifiers
SMILESCC1=CC=C(C=C1)S(=O)(=O)N2CC3(CC2C3)OCC(F)F
InChIInChI=1S/C14H17F2NO3S/c1-10-2-4-12(5-3-10)21(18,19)17-9-14(6-11(17)7-14)20-8-13(15)16/h2-5,11,13H,6-9H2,1H3
InChIKeyXWBYADLXCBATPG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-(2,2-Difluoroethoxy)-2-(4-methylbenzenesulfonyl)-2-azabicyclo[2.1.1]hexane (CAS 2763754-63-6): Building Block Procurement Guide


4-(2,2-Difluoroethoxy)-2-(4-methylbenzenesulfonyl)-2-azabicyclo[2.1.1]hexane (CAS 2763754-63-6) is a functionalized 2-azabicyclo[2.1.1]hexane (2-aza-BCH) building block featuring a gem-difluoroethoxy substituent at the 4-position and a tosyl (4-methylbenzenesulfonyl) protecting group on the bridgehead nitrogen . The 2-aza-BCH scaffold has emerged as a privileged sp3-rich bioisostere for ortho- and meta-disubstituted benzenes in medicinal chemistry, offering conformational rigidity and improved physicochemical properties compared to flat aromatic counterparts [1]. This compound serves as a versatile intermediate for the synthesis of drug candidates, particularly where the difluoroethoxy motif is desired for modulating lipophilicity and metabolic stability [2].

Why 4-(2,2-Difluoroethoxy)-2-(4-methylbenzenesulfonyl)-2-azabicyclo[2.1.1]hexane Cannot Be Replaced by a Simple Azabicyclohexane Analog


Substituting this compound with a generic 2-aza-BCH building block (e.g., 4-methoxy, 4-hydroxy, or unsubstituted variants) is not functionally equivalent. The gem-difluoroethoxy group at the 4-position is not an inert substituent—it introduces a strong electron-withdrawing inductive effect that lowers the pKa of nearby functional groups, alters the scaffold's lipophilicity profile (calculated logP of 2.204 vs. 1.5 for the 4-methoxy analog), and can confer resistance to oxidative metabolism at the ether α-carbon [1][2]. Furthermore, the tosyl protecting group on the bridgehead nitrogen serves a dual purpose: it enables downstream N-deprotection under reductive conditions while preserving the strained bicyclic framework, a feature that distinguishes it from Boc- or Cbz-protected analogs where acidic deprotection conditions risk ring-opening side reactions .

Quantitative Differentiation Evidence for 4-(2,2-Difluoroethoxy)-2-(4-methylbenzenesulfonyl)-2-azabicyclo[2.1.1]hexane


Elevated Lipophilicity (logP 2.204) Relative to 4-Methoxy Analog (XLogP3 1.5)

The target compound exhibits a calculated logP of 2.204, representing a ΔlogP of +0.7 versus the closest commercially available analog, 4-methoxy-2-(4-methylbenzenesulfonyl)-2-azabicyclo[2.1.1]hexane (CAS 2763750-02-1), which has a computed XLogP3 of 1.5 [1][2]. This difference is attributed to the presence of the gem-difluoroethoxy group, which increases lipophilicity through the electron-withdrawing inductive effect of the CF2 moiety while avoiding excessive hydrophobicity associated with trifluoroethoxy or longer perfluoroalkyl chains [3].

Lipophilicity Drug design ADME optimization

Fraction sp3 (0.43) Versus Planar Aromatic Bioisostere Replacement: Conformational 3D Character

The target compound has a fraction sp3 (Fsp3) of 0.43, calculated from the ZINC database [1]. While this value is lower than the unsubstituted 2-aza-BCH core (Fsp3 = 1.0 for C5H9N), it remains substantially higher than the ortho- or meta-disubstituted benzene rings (Fsp3 = 0) that aza-BCH scaffolds are designed to replace in medicinal chemistry programs [2]. The Fsp3 of 0.43 reflects the balance between the fully sp3-hybridized bicyclic core and the sp2 carbons contributed by the tosyl aromatic ring and the difluoroethoxy substituent.

Fraction sp3 Bioisostere Conformational rigidity

Gem-Difluoroethoxy Motif Confers Metabolic Stability Advantage Over Non-Fluorinated Alkoxy Analogs

The gem-difluoroethoxy substituent at the 4-position provides a metabolic stability advantage relative to non-fluorinated ethoxy or methoxy analogs. A systematic study of functionalized gem-difluorinated cycloalkanes demonstrated that gem-difluorination either did not affect or slightly improved the metabolic stability of model derivatives in liver microsome assays, primarily by impeding cytochrome P450-mediated oxidation at the α-carbon position [1]. For the 4-methoxy analog (CAS 2763750-02-1), the O–CH3 group is susceptible to O-demethylation by CYP enzymes, whereas the O–CH2–CF2H moiety in the target compound replaces the oxidatively labile C–H bonds with C–F bonds, increasing the energetic barrier to hydrogen atom abstraction [1][2].

Metabolic stability gem-Difluorination Cytochrome P450

Vapor-Phase IR Spectral Fingerprint Enables QC Verification Against Related Tosyl-Protected Azabicyclohexane Building Blocks

A vapor-phase infrared (VP-IR) spectrum is available for this compound in the SpectraBase spectral database (Spectrum ID: 5zPFeV4jAt0), with a structure validation score of 0.89415 [1]. The compound exhibits characteristic IR absorption bands corresponding to the sulfonyl S=O stretching modes, the difluoroethoxy C–F stretching vibrations, and the bicyclic C–N framework. This spectral signature is distinct from the 4-methoxy analog (CAS 2763750-02-1), which lacks the C–F absorption bands in the 1000–1250 cm⁻¹ region [1].

Quality control IR spectroscopy Building block authentication

Recommended Procurement Scenarios for 4-(2,2-Difluoroethoxy)-2-(4-methylbenzenesulfonyl)-2-azabicyclo[2.1.1]hexane


Medicinal Chemistry: Synthesis of Fluorinated ortho-Disubstituted Benzene Bioisosteres with Enhanced logP

When a drug discovery program requires replacement of an ortho-disubstituted phenyl ring with a saturated bioisostere while simultaneously increasing lipophilicity (target logP 2.0–2.5 range), this compound offers a pre-functionalized aza-BCH scaffold with a calculated logP of 2.204 . The tosyl group can be cleaved under reductive conditions (e.g., Mg/MeOH or Na/naphthalene) to liberate the secondary amine for subsequent diversification, while the 4-difluoroethoxy substituent remains intact throughout typical amide coupling and Suzuki–Miyaura cross-coupling sequences [1].

Fragment-Based Drug Discovery (FBDD) and DNA-Encoded Library (DEL) Synthesis

The combination of a rigid bicyclic core (Fsp3 = 0.43), a metabolically stable difluoroethoxy substituent, and an orthogonal N-tosyl protecting group makes this compound suitable as a diversity element in DNA-encoded library synthesis where three-dimensional character is correlated with higher hit rates [1]. The tosyl protecting group is compatible with on-DNA chemistry conditions and can be selectively removed without degrading the DNA tag.

Structure-Activity Relationship (SAR) Studies Targeting Metabolic Soft Spot Mitigation

In lead series where O-dealkylation has been identified as a major metabolic clearance pathway for methoxy- or ethoxy-substituted analogs, this compound provides a direct replacement strategy. The gem-difluoroethoxy motif replaces oxidatively labile C–H bonds with C–F bonds at the α-carbon, which class-level evidence indicates preserves or improves metabolic stability in liver microsome assays . This enables systematic SAR exploration without introducing additional structural variables.

Building Block Procurement for Parallel Synthesis of sp3-Rich Screening Libraries

For medium-to-high-throughput parallel synthesis campaigns, this compound serves as a core scaffold that can be diversified via N-deprotection followed by sulfonylation, acylation, or reductive amination. The tosyl group provides crystalline intermediates that facilitate purification by trituration or recrystallization, an advantage over Boc-protected analogs that are often oils or low-melting solids . The exact mass of 317.089721 g/mol and validated VP-IR spectrum support LC-MS and automated purification system compound registration [1].

Quote Request

Request a Quote for 4-(2,2-difluoroethoxy)-2-(4-methylbenzenesulfonyl)-2-azabicyclo[2.1.1]hexane

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.